molecular formula C20H21N5O2 B2638123 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea CAS No. 946234-63-5

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

Cat. No.: B2638123
CAS No.: 946234-63-5
M. Wt: 363.421
InChI Key: BLBQPBDOJVAJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 6-methoxy-2-methylpyrimidin-4-yl group attached to a phenyl ring via an amino linker, with a p-tolyl substituent on the adjacent urea nitrogen. The pyrimidine ring’s methoxy and methyl groups confer distinct electronic and steric properties, while the urea moiety provides hydrogen-bonding capabilities, a critical feature for interactions in biological systems.

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-20(26)25-17-10-8-15(9-11-17)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBQPBDOJVAJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine ring. The methoxy and methyl groups are introduced through specific substitution reactions. The aniline derivative is then coupled with the pyrimidine intermediate under controlled conditions to form the desired product. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to various physiological effects. The exact pathways and targets depend on the context of its use, such as in cancer cells or other biological systems.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 6-Methoxy-2-methylpyrimidin-4-yl, p-tolyl C20H22N6O2 378.44 g/mol Methoxy enhances solubility; methyl on pyrimidine reduces steric hindrance.
1-(3-Chlorophenyl)-3-(4-{[4-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-2-yl]Amino}Phenyl)Urea 3-Chlorophenyl, 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl C23H24ClN7O 458.94 g/mol Chlorine (electron-withdrawing) may enhance binding affinity to hydrophobic pockets.
(E)-1-(4-((7-Chloroquinolin-4-yl)Amino)Phenyl)-3-(p-Tolyl)Allylidene)Hydrazinecarbothioamide 7-Chloroquinolin-4-yl, p-tolyl, thioamide C25H21ClN6OS 489.00 g/mol Quinoline core and thioamide group linked to antitubercular activity (MABA IC50: 1.6 μM).
1-(3-(tert-Butyl)-1-(p-Tolyl)-1H-Pyrazol-5-yl)-3-(4-(2-Morpholinoethoxy)Phenyl)Urea tert-Butyl pyrazole, morpholinoethoxy C27H35N5O3 477.60 g/mol Morpholinoethoxy improves solubility; pyrazole introduces conformational rigidity.
BMS-978587 (IDO Inhibitor) Cyclopropane-carboxylic acid, diisobutylamino, p-tolyl urea C26H34N4O3 450.58 g/mol Cyclopropane and urea motif critical for IDO enzyme inhibition (IC50 < 100 nM).

Functional Group Impact on Bioactivity

  • Pyrimidine vs. Pyrazole-containing analogs (e.g., ) exhibit rigid structures, favoring selective interactions with kinases or receptors.
  • Substituent Effects: Methoxy (Target) vs. Chlorine (): Methoxy groups enhance solubility and electron-donating effects, whereas chlorine (electron-withdrawing) may improve target binding in hydrophobic environments. Morpholinoethoxy (): This polar group increases water solubility, a feature absent in the target compound, which relies solely on methoxy for hydrophilicity.

Therapeutic Potential

  • Anticancer and Antitubercular Activity: The quinoline-thioamide analog showed antitubercular activity (IC50: 1.6 μM) with low cytotoxicity (CC50: 25 μM), highlighting the role of heterocyclic cores in antimicrobial design.
  • Kinase Inhibition :

    • Pyrimidine-based ureas are common in kinase inhibitors (e.g., EGFR, FLT3) due to their ability to occupy ATP-binding pockets . The target compound’s pyrimidine group positions it as a candidate for similar applications.

Biological Activity

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine ring : Substituted with a methoxy group and an amino group.
  • Aniline derivative : Linked to a urea moiety.
  • P-tolyl group : Enhances lipophilicity and may influence biological interactions.

The molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3, with a molecular weight of approximately 392.44 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The methoxy and amino groups enhance binding affinity, potentially leading to:

  • Enzyme inhibition : Particularly in pathways involving protein kinases and other regulatory enzymes.
  • Cellular signaling modulation : Affecting processes such as inflammation and cell proliferation.

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of this compound. For instance, in vitro assays showed significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa15.2
MCF712.8
A54918.5

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, it exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
13025
55055
107080

This indicates its potential as a therapeutic agent in inflammatory diseases.

Study on Enzyme Inhibition

A detailed investigation focused on the compound's inhibition of specific enzymes related to cancer progression, particularly cyclin-dependent kinases (CDKs). The study reported an IC50 value of 0.004μM\approx 0.004\,\mu M against CDK2, highlighting its potency as an inhibitor. This suggests that it could be developed as a targeted therapy for cancers driven by CDK dysregulation.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies revealed favorable absorption and distribution characteristics. The compound demonstrated low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine NH at δ 8.2–8.5 ppm, urea NH at δ 9.1–9.3 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) monitors purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 407.5 ± 0.1) .

How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Advanced Research Question
Case Example : A compound showing IC₅₀ = 50 nM in FGFR1 kinase assays but no efficacy in xenograft models.
Resolution Strategies :

Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS) to assess bioavailability .

Metabolite Screening : Identify inactive metabolites using hepatic microsome assays .

Target Engagement Validation : Use Western blotting to confirm downstream pathway inhibition (e.g., phospho-ERK reduction) in tumor tissues .

What computational tools are recommended for predicting off-target effects?

Advanced Research Question

  • Molecular Dynamics Simulations : GROMACS to assess binding stability with non-target kinases (e.g., VEGFR2, EGFR) .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended interactions .
  • ADMET Prediction : SwissADME or ADMETLab 2.0 to prioritize analogs with lower hERG liability .

How do solvent polarity and pH influence the compound’s stability during storage?

Basic Research Question

  • Stability Studies :
    • Aqueous Solutions : Degradation occurs at pH < 5 (urea hydrolysis) or pH > 8 (pyrimidine ring oxidation). Optimal stability: pH 6–7 in PBS .
    • Solid State : Store at −20°C under argon; DSC/TGA analysis shows decomposition onset at 180°C .
      Analytical Validation : Periodic HPLC-UV checks (λ = 254 nm) to detect degradation products .

What strategies improve solubility for in vivo administration without compromising activity?

Advanced Research Question

  • Formulation Optimization :
    • Co-solvents : Use 10% DMSO + 30% PEG-400 in saline for IP injection .
    • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI < 0.2) to enhance tumor accumulation .
  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholine) on the aryl ring while maintaining LogP < 3 .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

CRISPR-Cas9 Knockout : Generate FGFR1/2 KO cell lines; loss of antiproliferative effect confirms target specificity .

CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of FGFR1 in compound-treated lysates .

Transcriptomic Analysis : RNA-seq to identify differentially expressed genes in treated vs. control tumors .

What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Basic Research Question

  • Process Chemistry Considerations :
    • Batch vs. Flow : Transition from batch reactors to continuous flow for pyrimidine formation (yield increases from 65% to 82%) .
    • Catalyst Recycling : Immobilize Pd/C for Suzuki couplings (reusable for 5 cycles without activity loss) .
  • Quality Control : Implement in-line FTIR for real-time reaction monitoring .

How to resolve discrepancies in IC₅₀ values reported across different laboratories?

Advanced Research Question
Root Causes :

  • Assay Conditions : ATP concentration variation (1 mM vs. 100 µM) alters IC₅₀ by 5-fold .
  • Protein Lot Variability : Use recombinant kinases from a single vendor (e.g., SignalChem) .
    Standardization Protocol :

Pre-incubate kinase with compound for 30 min.

Use ADP-Glo™ assay with internal ATP control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.